2,7-Dibromoacridine 2,7-Dibromoacridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769874
InChI: InChI=1S/C13H7Br2N/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H
SMILES: C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br
Molecular Formula: C13H7Br2N
Molecular Weight: 337.01 g/mol

2,7-Dibromoacridine

CAS No.:

Cat. No.: VC13769874

Molecular Formula: C13H7Br2N

Molecular Weight: 337.01 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dibromoacridine -

Specification

Molecular Formula C13H7Br2N
Molecular Weight 337.01 g/mol
IUPAC Name 2,7-dibromoacridine
Standard InChI InChI=1S/C13H7Br2N/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H
Standard InChI Key MGAAUJYLQGQIOK-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br
Canonical SMILES C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br

Introduction

Molecular Structure and Physicochemical Properties

2,7-Dibromoacridine (C₁₃H₈Br₂N) features a planar tricyclic aromatic framework with bromine atoms at the 2 and 7 positions. The molecular weight of the parent compound is approximately 337.93 g/mol, though derivatives like 2,7-dibromoacridine-9-carboxylic acid exhibit higher molecular weights due to additional functional groups . The bromine substituents induce significant electronic effects, including increased electron-withdrawing character and reduced solubility in polar solvents. Spectroscopic analyses of derivatives reveal distinct aromatic proton environments:

  • ¹H NMR: Protons adjacent to bromine atoms resonate as doublets (δ = 8.32 ppm, J = 2.1 Hz) or doublets of doublets (δ = 8.05 ppm, J = 2.1, 9.3 Hz) .

  • ¹³C NMR: Carbons bonded to bromine appear downfield-shifted (δ = 120–130 ppm) .

Thermogravimetric analysis (TGA) of related acridines suggests moderate thermal stability, with decomposition temperatures exceeding 300°C.

Synthesis and Functionalization

Synthesis of 2,7-Dibromoacridine Derivatives

The synthesis of 2,7-dibromoacridine derivatives typically begins with halogenation and cyclization reactions. A representative pathway for 2,7-dibromoacridine-9-carboxylic acid involves:

  • Bromination of bis(4-bromophenyl)amine with oxalyl chloride to form N-(4-bromophenyl)-5-bromoisatin (91% yield) .

  • Cyclization under alkaline conditions (KOH, reflux) to yield 2,7-dibromoacridine-9-carboxylic acid (93% yield) .

Table 1: Key Synthetic Steps for 2,7-Dibromoacridine-9-Carboxylic Acid

StepReagents/ConditionsProductYield (%)
1Oxalyl chloride, AlCl₃, DCMN-(4-bromophenyl)-5-bromoisatin91
2KOH, H₂O, reflux2,7-Dibromoacridine-9-carboxylic acid93

Derivatization Strategies

The carboxylic acid derivative undergoes further functionalization:

  • Esterification: Reaction with benzyl 3-(4-hydroxyphenyl)propanoate yields benzyl esters (74% yield) .

  • Acridinium Salt Formation: Methylation with methyl trifluoromethanesulfonate produces acridinium trifluoromethanesulfonate, a chemiluminescent probe .

Chemical Reactivity and Applications

Reactivity Profile

The bromine atoms at positions 2 and 7 enable cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of π-conjugated systems for optoelectronic materials. The acridine core also participates in:

  • Electrophilic substitution: Nitration or sulfonation at the 9 position.

  • Coordination chemistry: Acts as a ligand for transition metals in catalytic systems.

Pharmaceutical Applications

Acridine derivatives exhibit antimicrobial and anticancer activities. For example:

  • DNA intercalation: The planar structure intercalates DNA, disrupting replication.

  • Topoisomerase inhibition: Derivatives inhibit topoisomerase II, a target in cancer therapy.

Table 2: Potential Applications of 2,7-Dibromoacridine Derivatives

ApplicationMechanismExample Derivative
Chemiluminescent probesAcridinium ester chemiluminescence10-Methylacridinium trifluoromethanesulfonate
Organic electronicsConjugated polymer synthesis3,6-Cbz-EDOT copolymers

Challenges and Future Directions

Synthetic Limitations

Purification of 2,7-dibromoacridine derivatives remains challenging due to:

  • Byproduct formation: Competing reactions during methylation yield impurities .

  • Low solubility: Hinders column chromatography and recrystallization .

Research Opportunities

  • Green synthesis: Microwave-assisted direct arylation polycondensation could streamline polymer synthesis .

  • Biological studies: Quantitative structure-activity relationship (QSAR) studies to optimize pharmacological profiles.

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